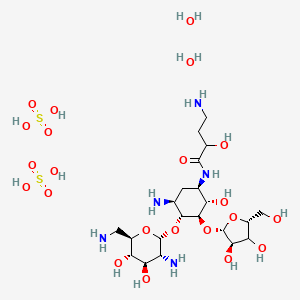
Butirosin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butirosin sulfate is an aminoglycoside antibiotic complex that is effective against both Gram-positive and Gram-negative bacteria . It is primarily composed of butirosin A and butirosin B, with butirosin A being the major component . This compound is known for its broad-spectrum antibacterial activity and is particularly interesting due to its efficacy against Pseudomonas aeruginosa, including strains resistant to gentamicin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butirosin sulfate is produced by the bacterium Bacillus circulans . The biosynthesis involves the transfer and deprotection of a unique amino acid side chain, specifically (S)-4-amino-2-hydroxybutyrate, which is transferred from an acyl carrier protein to the parent aminoglycoside ribostamycin . The protective γ-glutamyl group is then cleaved by a γ-glutamyl cyclotransferase mechanism .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans. The fermentation broth is then subjected to various purification steps to isolate the antibiotic complex .
Análisis De Reacciones Químicas
Types of Reactions: Butirosin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of butirosin that retain or enhance its antibacterial properties .
Aplicaciones Científicas De Investigación
Butirosin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside biosynthesis and enzymatic mechanisms.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the production of semi-synthetic antibiotics like amikacin and arbekacin.
Mecanismo De Acción
Butirosin sulfate exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis . This binding disrupts the translation process, leading to the death of the bacterial cell . The unique (S)-4-amino-2-hydroxybutyrate side chain protects the antibiotic from several common resistance mechanisms, making it effective against resistant strains .
Comparación Con Compuestos Similares
- Neomycin
- Kanamycin
- Gentamicin
- Streptomycin
Comparison: Butirosin sulfate is unique due to its broad-spectrum activity and its efficacy against gentamicin-resistant Pseudomonas aeruginosa . Unlike other aminoglycosides, it has a unique side chain that provides resistance to enzymatic degradation, enhancing its antibacterial potency .
Propiedades
Número CAS |
37330-37-3 |
|---|---|
Fórmula molecular |
C21H49N5O22S2 |
Peso molecular |
787.8 g/mol |
Nombre IUPAC |
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |
Clave InChI |
IUQWHBUMCWSQIM-OXNIXSIASA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





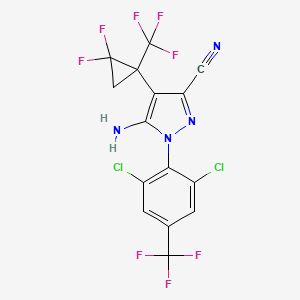
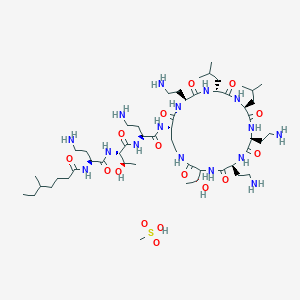

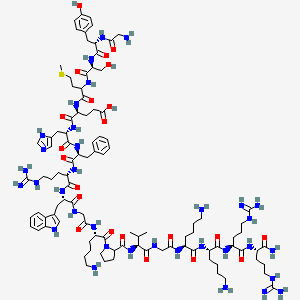
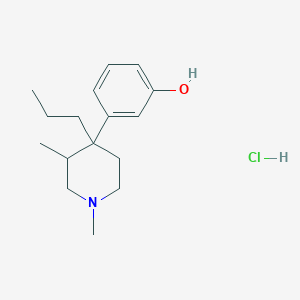
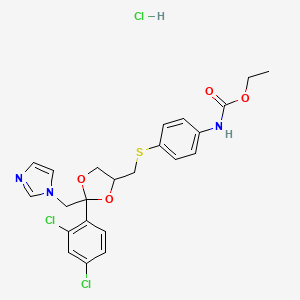
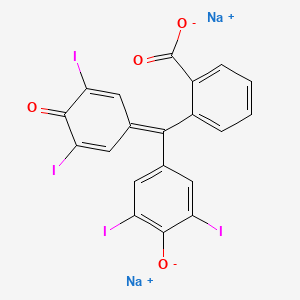
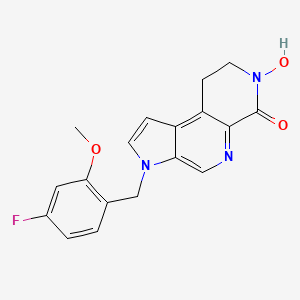
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
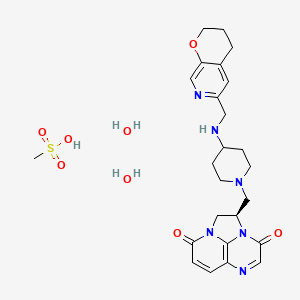
![2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide](/img/structure/B10859650.png)
